D-Alanine-15N
Description
Overview of D-Amino Acid Biological Relevance
For a long time, D-amino acids were considered unnatural, with L-amino acids being the exclusive building blocks of proteins in most living organisms. nih.govresearchgate.net However, extensive research has revealed that D-amino acids are present and biologically significant across various life forms. researchgate.netucsc.edu In bacteria, D-amino acids, particularly D-alanine and D-glutamate, are crucial components of the peptidoglycan cell wall, providing structural integrity. acs.orgnih.gov D-amino acids are also involved in bacterial processes like biofilm formation, spore germination, and signaling. nih.gov In mammals, D-amino acids such as D-serine and D-aspartate act as neurotransmitters and are implicated in neurological functions and may serve as biomarkers for diseases like cancer. nih.govucsc.edu
Rationale for ¹⁵N Labeling in D-Alanine Research
The specific use of nitrogen-15 (B135050) to label D-alanine offers distinct advantages for researchers. The ¹⁵N isotope provides a unique mass signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. amazonaws.com This allows for the precise tracking and quantification of D-alanine in complex biological samples. researchgate.net
In the context of bacterial studies, since D-alanine is a key component of the cell wall, labeling it with ¹⁵N enables researchers to monitor cell wall synthesis, remodeling, and degradation. uu.nl This is particularly valuable for understanding bacterial growth, division, and the mechanisms of action of antibiotics that target the cell wall. Furthermore, the nitrogen atom is central to the structure and reactivity of the amino group of D-alanine, which is involved in critical enzymatic reactions and intermolecular interactions.
Scope of Academic Inquiry for D-Alanine-15N
The application of D-Alanine-¹⁵N in research is broad, with significant contributions to several key areas of study:
Bacterial Physiology and Metabolism: D-Alanine-¹⁵N is used to trace nitrogen uptake and metabolism in bacteria. By supplying ¹⁵N-labeled substrates and analyzing the incorporation of ¹⁵N into D-alanine, scientists can quantify the flow of nitrogen through bacterial communities. researchgate.netuu.nl
Bacterial Cell Wall Structure and Dynamics: Solid-state NMR studies utilizing D-Alanine-¹⁵N have been instrumental in elucidating the three-dimensional structure of bacterial cell wall components like teichoic acids. nih.gov These studies provide insights into the spatial arrangement of molecules within the cell wall, which is crucial for understanding its barrier function and its interactions with the environment. nih.gov
Mechanism of Antibiotic Action: Researchers use D-Alanine-¹⁵N to investigate how antibiotics interfere with cell wall synthesis. For example, studies have used ¹⁵N labeling to show that certain antibiotics inhibit the incorporation of D-alanine into wall teichoic acid in Staphylococcus aureus. nih.gov
Enzymatic Reaction Mechanisms: The ¹⁵N isotope can be used in kinetic isotope effect studies to probe the mechanisms of enzymes that process D-alanine, such as alanine (B10760859) racemase and D-amino acid oxidases. nih.gov
Detailed Research Findings
The use of D-Alanine-¹⁵N has yielded significant quantitative data in various research applications.
One area of research is the quantification of nitrogen uptake in bacteria using gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS). In a study investigating a mixed microbial community, the incorporation of ¹⁵N from labeled ammonium (B1175870) (¹⁵NH₄⁺) and a labeled amino acid mixture into D-alanine was measured to determine the specific contribution of bacteria to nitrogen uptake. The results showed that bacteria were responsible for a significant portion of the nitrogen assimilation.
Another powerful application is in structural biology, particularly using solid-state NMR spectroscopy to determine molecular arrangements within the bacterial cell wall. In a study on Bacillus subtilis, cell walls were labeled with ¹⁵N D-alanine to measure the distance between the nitrogen of D-alanine and the phosphorus of the teichoic acid backbone. The rotational-echo double-resonance (REDOR) pulse sequence was used to determine these distances, providing crucial information about the conformation of D-alanine within the cell wall matrix and how it changes in the presence of metal ions. nih.gov
Table 1: Research Findings using D-Alanine-¹⁵N
| Research Area | Organism/System | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|
| Bacterial Nitrogen Uptake | Sediment Slurries | GC-c-IRMS | Bacteria accounted for 38% of total ¹⁵NH₄⁺ uptake and 90% of ¹⁵N-amino acid mixture uptake. | researchgate.net |
| Cell Wall Structure | Bacillus subtilis | Solid-State NMR (REDOR) | The metal-free amine-to-phosphate distance in teichoic acid is 4.4 Å, increasing to 5.4 Å with Mg²⁺. | nih.gov |
| Antibiotic Mechanism | Staphylococcus aureus | Solid-State NMR (REDOR) | Desleucyl-oritavancin inhibits the incorporation of D-[¹⁵N]Ala into wall teichoic acid. | nih.gov |
| Isotopic Fractionation | Staphylococcus staphylolyticus | GC/C/IRMS | D-alanine was depleted in ¹⁵N relative to L-alanine, suggesting enzymatic isotopic fractionation. | acs.org |
| Isotopic Fractionation | Bacillus subtilis | GC/C/IRMS | D-alanine was depleted in ¹⁵N relative to L-alanine. | acs.org |
These studies highlight the precision and versatility of D-Alanine-¹⁵N as a research tool, enabling scientists to probe fundamental biological processes at a molecular level.
Properties
CAS No. |
287476-24-8 |
|---|---|
Molecular Formula |
C₃H₇¹⁵NO₂ |
Molecular Weight |
90.09 |
Synonyms |
(2R)-2-(Amino)propanoic Acid-15N; (R)-2-Aminopropanoic Acid-15N; (R)-Alanine-15N; 2: PN: RU2506269 PAGE: 13 Claimed Sequence; Ba 2776-15N; D(-)-α-Alanine-15N; D-(-)-Alanine-15N; D-α-Alanine-15N; NSC 158286-15N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of D Alanine 15n
Chemical Synthesis Pathways for ¹⁵N-Labeled D-Alanine
Chemical synthesis offers versatile routes to D-Alanine-¹⁵N, providing control over the incorporation of the isotopic label. These methods often begin with achiral precursors and introduce chirality during the synthesis or resolve a racemic product.
Precursor Selection and ¹⁵N Incorporation Strategies
The cornerstone of synthesizing D-Alanine-¹⁵N is the selection of a suitable ¹⁵N-labeled precursor. The choice of precursor dictates the subsequent reaction pathway for incorporating the nitrogen atom into the alanine (B10760859) backbone. Common strategies include the reductive amination of α-keto acids and the amination of α-haloacids. scielo.brresearchgate.net A widely used and cost-effective source of the heavy isotope is ¹⁵N-labeled ammonium (B1175870) chloride ([¹⁵N]H₄Cl) or aqueous ammonia (B1221849) ([¹⁵N]H₃). scielo.br
One established method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide. For alanine, this would start with acetaldehyde. To introduce the label, ¹⁵N-ammonia is used, which results in the formation of DL-[α-¹⁵N]-aminopropionitrile, a racemic intermediate that is subsequently hydrolyzed to yield DL-Alanine-¹⁵N. researchgate.net Another approach involves the direct amination of an α-halopropionate with a labeled nitrogen source. For instance, α-chloropropionic acid can be reacted with ¹⁵N-labeled aqueous ammonia to produce ¹⁵N-labeled alanine. scielo.br More recent, sustainable methods explore the use of ¹⁵N-nitrite and biomass-derived pyruvic acid under electrochemical conditions to synthesize ¹⁵N-alanine. researchgate.net
Table 1: Precursors and Methods for ¹⁵N Incorporation
| ¹⁵N-Labeled Precursor | Chemical Precursor | Incorporation Method | Resulting Product | Reference |
|---|---|---|---|---|
| [¹⁵N]Ammonium Chloride | Pyruvic Acid | Reductive Amination | DL-Alanine-¹⁵N | researchgate.net |
| [¹⁵N]Aqueous Ammonia | α-Chloropropionic Acid | Amination of α-haloacid | DL-Alanine-¹⁵N | scielo.br |
| [¹⁵N]Ammonium Chloride | Acetaldehyde + KCN | Strecker Synthesis | DL-Alanine-¹⁵N | researchgate.net |
| ¹⁵N-Nitrite | Pyruvic Acid | Electrochemical Amination | ¹⁵N-Alanine | researchgate.net |
Stereoselective Synthesis Techniques for D-Enantiomer Enrichment
Standard chemical syntheses typically result in a racemic mixture, containing equal amounts of D- and L-alanine-¹⁵N. china-sinoway.com To obtain the desired D-enantiomer, stereoselective techniques must be employed. These fall into two main categories: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis : This approach aims to directly synthesize the D-enantiomer by using chiral auxiliaries or catalysts. For example, a chiral glycine (B1666218) equivalent can be alkylated to introduce the side chain, with the chiral auxiliary directing the stereochemistry of the reaction. acs.orgdoi.org After the key stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched D-amino acid.
Chiral Resolution : This is a more common strategy where the synthesized racemic DL-Alanine-¹⁵N is separated into its constituent D- and L-enantiomers.
Enzymatic Resolution : This method leverages the high stereospecificity of enzymes. An enzyme that selectively acts on one enantiomer is introduced to the racemic mixture. For example, an L-amino acid oxidase could be used to selectively degrade the L-Alanine-¹⁵N, leaving the D-Alanine-¹⁵N untouched and recoverable. Alternatively, an enzyme can convert the amide of a racemic amino acid, such as DL-[α-¹⁵N]-α-aminoisovaleramide, allowing for the separation of the resulting D-amino acid. researchgate.net
Chromatographic Resolution : Chiral chromatography, using a chiral stationary phase, can be used to physically separate the D- and L-enantiomers.
Enzymatic and Biocatalytic Routes for D-Alanine-¹⁵N Production
Biocatalytic methods utilize the specificity of enzymes or whole microbial systems to produce D-Alanine-¹⁵N, often under milder conditions and with high stereoselectivity compared to purely chemical routes.
Utilizing Alanine Racemase for Isotopic Exchange
Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine via a mechanism that involves the removal and addition of the α-proton. rsc.org This catalytic activity can be harnessed for isotopic labeling. While the enzyme itself doesn't directly incorporate nitrogen, it plays a key role in systems designed for ¹⁵N labeling. For example, by providing L-Alanine and a ¹⁵N-labeled amino donor in a system with both a racemase and a transaminase, the interconversion allows for the eventual production of D-Alanine-¹⁵N.
Studies have shown that enzymatic reactions, including those involving alanine racemase, can result in kinetic isotope effects. This can lead to a slight difference in the isotopic composition of the enantiomers, with D-alanine sometimes being depleted in ¹⁵N relative to L-alanine in the same system. acs.org The primary utility of alanine racemase is in creating a racemic mixture from an enantiomerically pure starting material, which is a crucial step in various deracemization schemes. chemrxiv.orgnih.gov
Microbial Fermentation for ¹⁵N Incorporation
A straightforward and common method for producing isotopically labeled amino acids is through microbial fermentation. china-sinoway.com This process involves culturing microorganisms, such as Escherichia coli or Bacillus subtilis, in a defined minimal medium where the sole nitrogen source is an isotopically labeled compound, most commonly [¹⁵N]ammonium chloride ([¹⁵N]H₄Cl) or [¹⁵N]ammonium sulfate. sigmaaldrich.comnih.govcambridge.org
The microorganisms take up the ¹⁵N-labeled ammonia and incorporate it into their full suite of nitrogen-containing biomolecules through de novo synthesis. Alanine is one of the amino acids that becomes highly enriched with ¹⁵N during this process. cambridge.org Since D-alanine is an essential and specific component of the peptidoglycan layer in bacterial cell walls, D-Alanine-¹⁵N can be specifically recovered by harvesting the bacterial cells, isolating the cell wall fraction, and performing acid hydrolysis to break it down into its constituent amino acids. nih.govagriculturejournals.czresearchgate.net While effective, a potential complication in some organisms is metabolic scrambling, where the ¹⁵N label can be distributed among various amino acids through interconnected metabolic pathways. nih.gov
Table 2: Biocatalytic Systems for D-Alanine-¹⁵N Production
| Biological System | ¹⁵N Source | Method | Key Enzyme(s) | Reference |
|---|---|---|---|---|
| Escherichia coli Culture | [¹⁵N]Ammonia | Microbial Fermentation / Cell Wall Hydrolysis | Endogenous biosynthetic enzymes | nih.gov |
| Bacillus subtilis Culture | [¹⁵N]Ammonium Chloride | Microbial Fermentation / Cell Wall Hydrolysis | Endogenous biosynthetic enzymes | acs.org |
| In vitro enzyme system | [¹⁵N]Ammonium Chloride | Reductive Amination | D-Amino Acid Dehydrogenase (DAADH), Glucose Dehydrogenase (for cofactor regeneration) | nih.govresearchgate.net |
| In vitro enzyme system | D-Alanine, ¹⁵N-Amino Donor | Transamination | D-Amino Acid Transaminase (DAAT) | nih.gov |
Purity and Isotopic Enrichment Verification of D-Alanine-¹⁵N Preparations
Following synthesis, it is imperative to verify the chemical purity, enantiomeric purity, and isotopic enrichment of the D-Alanine-¹⁵N product. A combination of analytical techniques is employed to provide a comprehensive characterization.
Chemical and Enantiomeric Purity : High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity. qyaobio.comnih.gov To determine the enantiomeric purity or enantiomeric excess (ee%), chiral HPLC is used, which can separate the D- and L-enantiomers. scielo.br Purity levels are often expected to be high, frequently exceeding 95-99%. scielo.brqyaobio.com
Isotopic Incorporation and Enrichment : Mass Spectrometry (MS) is fundamental for confirming the successful incorporation of the ¹⁵N atom by detecting the expected mass shift (+1 amu) compared to the unlabeled compound. For precise quantification of the isotopic enrichment (expressed as atom percent ¹⁵N), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) is the preferred method. researchgate.netvliz.be This technique can provide high-precision measurements even at low enrichment levels.
Combined Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool. After derivatizing the amino acid with a chiral agent, it is possible to separate the D- and L-enantiomers chromatographically and then determine the mass spectrum of each peak. nih.gov This allows for the simultaneous assessment of enantiomeric purity and isotopic enrichment in each separate enantiomer. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the identity and isotopic labeling of the final product. scielo.br
Table 3: Analytical Methods for Verification of D-Alanine-¹⁵N
| Analytical Technique | Parameter Measured | Typical Findings / Remarks | Reference(s) |
|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Chemical Purity | Assesses presence of non-alanine impurities. Purity often >95%. | scielo.brqyaobio.comnih.gov |
| Chiral HPLC | Enantiomeric Purity (Enantiomeric Excess, ee%) | Separates D- and L-enantiomers to quantify the proportion of the D-form. | nih.govcolab.ws |
| MS (Mass Spectrometry) | Isotopic Incorporation | Confirms the mass increase corresponding to ¹⁵N incorporation. | qyaobio.com |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Enantiomeric and Isotopic Purity | With chiral derivatization, separates enantiomers and confirms isotopic labeling of each. Can detect D-alanine at picogram levels. | acs.orgnih.gov |
| GC-c-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) | Precise Isotopic Enrichment (atom % ¹⁵N) | Gold standard for quantifying the exact percentage of ¹⁵N in the sample. | researchgate.netvliz.be |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | Structural Confirmation, Isotopic Labeling | Confirms chemical structure and can verify the position of the ¹⁵N label. | scielo.br |
Chromatographic Methods for Enantiomeric Purity (e.g., Chiral GC-MS)
Ensuring the enantiomeric purity of D-Alanine-15N is critical, and this is primarily achieved through chiral chromatography, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and quantification of the D- and L-enantiomers. researchgate.netnih.gov
The process first requires the derivatization of the amino acid to increase its volatility for gas-phase analysis. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. For example, amino acids can be converted to their N(O)-pentafluoropropionyl 2-propyl esters or heptafluorobutyl chloroformate (HFBCF) derivatives. researchgate.netnih.govnih.gov
The derivatized enantiomers are then separated on a chiral stationary phase column. A widely used column for this purpose is Chirasil-L-Val, which is a polysiloxane coated with L-valine-tert-butylamide. researchgate.netnih.govnih.gov The differential interaction between the chiral stationary phase and the derivatized D- and L-alanine enantiomers results in different retention times, allowing for their separation and identification. researchgate.net The mass spectrometer then detects the eluting compounds, confirming their identity based on their mass spectra and fragmentation patterns.
The table below shows representative data from a chiral GC-MS analysis for the separation of D- and L-alanine enantiomers.
| Enantiomer | Derivatization Method | Chiral Column | Typical Retention Time (min) | Reference |
|---|---|---|---|---|
| D-Alanine | Heptafluorobutyl chloroformate (HFBCF) | Chirasil-L-Val | 6.15 | researchgate.net |
| D-Alanine | N(O)-pentafluoropropionyl-(2)-propyl ester | Chirasil-L-Val | Not Specified | uni-giessen.de |
Mass Spectrometric Assessment of ¹⁵N Enrichment
Mass spectrometry (MS) is the definitive technique for determining the isotopic enrichment of D-Alanine-¹⁵N. The fundamental principle involves measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues. The presence of ¹⁵N instead of the more common ¹⁴N results in a mass shift of +1 Dalton for the molecular ion and any nitrogen-containing fragments.
Gas chromatography-mass spectrometry (GC-MS) is frequently used for this analysis. nih.govnih.gov After derivatization (e.g., to form tert-butyldimethylsilyl or heptafluorobutyryl D-2-butanol ester derivatives), the sample is introduced into the mass spectrometer. nih.govnih.gov By monitoring the ion currents of the molecular ion containing ¹⁴N (M) and the one containing ¹⁵N (M+1), the isotopic enrichment can be precisely calculated. nih.gov For instance, a study using chemical ionization with methane (B114726) gas could detect enrichments of D-[¹⁵N]alanine with high precision. nih.gov
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) offers even higher precision for isotope ratio measurements. researchgate.netresearchgate.netvliz.be In this method, the analyte is combusted after chromatographic separation, converting the nitrogen in the molecule to N₂ gas. The resulting gas is then introduced into an isotope ratio mass spectrometer, which measures the ratio of ²⁹N₂ (¹⁴N¹⁵N) to ²⁸N₂ (¹⁴N¹⁴N) to determine the ¹⁵N enrichment. researchgate.net This method has been successfully applied to measure ¹⁵N incorporation into D-alanine in bacterial studies. researchgate.netvliz.be
| Analytical Technique | Derivatization | Key Measurement Principle | Achieved Precision | Reference |
|---|---|---|---|---|
| GC-MS (Electron Impact) | tert-butyldimethylsilyl (TBDMS) | Ratio of [m+1]/[m+0] isotope ratios of molecular or fragment ions. | CV of 0.35% | nih.gov |
| GC-MS (Chemical Ionization) | Heptafluorobutyryl D-2-butanol ester | Detection of negative ions (M-HF)⁻ and (M-F)⁻. | Precise at 1.0 atom% enrichment | nih.gov |
| GC-C-IRMS | N-pivaloyl-(R,S)-2-butyl esters | Measures δ¹⁵N from combusted N₂ gas. | Mean repeatability ≤1‰ for δ¹⁵N | researchgate.netacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides an alternative and complementary method for confirming isotopic labeling. nih.gov Since ¹⁵N is an NMR-active nucleus (spin = 1/2), it can be directly detected. However, due to its low gyromagnetic ratio, direct detection is often insensitive. nih.gov
Therefore, indirect detection methods, such as heteronuclear correlation experiments, are preferred. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for this purpose. nih.govrsc.org It detects the protons attached to the ¹⁵N nucleus, providing much higher sensitivity. The presence of a signal in the ¹H-¹⁵N HSQC spectrum confirms the ¹H-¹⁵N bond and thus the incorporation of the ¹⁵N isotope. nih.gov
Solid-state NMR has also been employed to study ¹⁵N-labeled alanine. Cross-polarization magic-angle spinning (CP-MAS) ¹⁵N NMR can be used on solid or lyophilized samples to identify the labeled sites and study their environment, which has been applied to investigate alanine metabolism in bacterial cell walls. nih.gov The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, providing definitive proof of labeling at the amino group of D-alanine. Research has identified the ¹⁵N chemical shift for D-alanine to be approximately 22.2 ppm relative to a urea (B33335) standard. researchgate.net
| NMR Technique | Key Principle | Observed Data | Reference |
|---|---|---|---|
| ¹⁵N NMR | Direct detection of the ¹⁵N nucleus. | Chemical shift for D-alanine at ~22.2 ppm. | researchgate.net |
| ¹H-¹⁵N HSQC | Indirect detection via one-bond ¹J(N,H) coupling (~90 Hz). | Correlation peak confirms ¹⁵N labeling at the amino group. | nih.govrsc.org |
| ¹⁵N CP-MAS NMR | Solid-state NMR technique for analyzing lyophilized samples. | Used to identify labeled D-alanine in complex biological structures like peptidoglycan. | nih.gov |
Advanced Analytical Techniques for D Alanine 15n Research
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) for 15N Analysis
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) stands as a powerful technique for measuring the incorporation of ¹⁵N into specific compounds like D-alanine, even at trace levels. vliz.beresearchgate.net This method is particularly valuable for quantifying nitrogen uptake by bacteria in natural microbial communities. vliz.beresearchgate.net The process involves the separation of volatile compounds by gas chromatography, followed by their combustion into gases like N₂, which are then analyzed by an isotope ratio mass spectrometer to determine the ¹⁵N/¹⁴N ratio. acs.orgcambridge.org
Enantiomer-Specific Isotopic Analysis (ESIA) for D- and L-Alanine-15N
Enantiomer-specific isotopic analysis (ESIA) is a specialized application of GC-c-IRMS that allows for the distinct measurement of the nitrogen isotopic composition of D- and L-alanine. acs.orgarxiv.org This separation is critical because D-alanine is a key biomarker for bacteria, while L-alanine is ubiquitous in most organisms. researchgate.netvliz.be By comparing the ¹⁵N incorporation into D-alanine versus L-alanine, researchers can directly assess the relative contributions of bacteria and other organisms, such as algae, to the total microbial ¹⁵N uptake. researchgate.net
One approach to ESIA involves the use of a chiral stationary phase column in the gas chromatograph, which selectively retains one enantiomer over the other, allowing for their separate analysis. researchgate.net An alternative method employs derivatization with an optically active reagent, such as (R)-(-)-2-butanol, to create diastereomers that can be separated on a non-chiral column. acs.orgnih.gov This latter technique offers the advantage of switching the elution order of the D- and L-alanine derivatives by using the corresponding (S)-(+)-2-butanol, providing a robust method for confirmation. nih.gov
Research has shown that enzymatic pathways, like the alanine (B10760859) racemase reaction in bacteria, can lead to nitrogen isotopic differences between D- and L-alanine, often resulting in ¹⁵N-depleted D-alanine. acs.orgarxiv.orgnih.gov For instance, in Staphylococcus staphylolyticus, the δ¹⁵N value for D-alanine was found to be 19.2 ± 0.5‰, while for L-alanine it was 21.3 ± 0.8‰. acs.orgnih.gov Similarly, in Bacillus subtilis, D-alanine had a δ¹⁵N of 6.2 ± 0.2‰ compared to 8.2 ± 0.4‰ for L-alanine. acs.orgnih.gov
Table 1: Enantiomer-Specific Isotopic Analysis (ESIA) of D- and L-Alanine in Bacteria
| Bacterial Species | δ¹⁵N D-Alanine (‰ vs air) | δ¹⁵N L-Alanine (‰ vs air) | Isotopic Difference (Δ¹⁵N D-L) |
|---|---|---|---|
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 |
Data sourced from studies on peptidoglycan amino acids. acs.orgnih.gov
Sample Preparation and Derivatization for GC-c-IRMS
Proper sample preparation is paramount for accurate GC-c-IRMS analysis. The process typically begins with acid hydrolysis to liberate individual amino acids from proteins or peptidoglycan. ucdavis.edu A common method involves heating the sample in 6 M hydrochloric acid. ucdavis.eduucsc.edu Following hydrolysis, samples may require a cleanup step, such as cation-exchange chromatography, to remove interfering compounds. ucdavis.edu
To make the amino acids volatile for gas chromatography, they must be chemically modified through a process called derivatization. vliz.be A widely used two-step derivatization protocol involves:
Esterification: The amino acids are reacted with an acidified alcohol, such as isopropanol (B130326) containing acetylchloride or methanolic HCl, to convert the carboxylic acid group into an ester. vliz.beucdavis.edu
Acylation: The amino group is then acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic acid anhydride (TFAA). ucdavis.eduucsc.edu
For example, a common derivatization forms trifluoroacetyl isopropyl (TFA-IP) esters. ucsc.edu This involves esterification with a mixture of acetyl chloride and 2-propanol, followed by acylation with dichloromethane (B109758) and TFAA. ucsc.edu The resulting N-acetyl methyl esters or other derivatives are then dissolved in a suitable solvent like ethyl acetate (B1210297) for injection into the GC-c-IRMS system. ucdavis.edu It is crucial to optimize these steps to maximize derivatization efficiency and the recovery of the amino acids. vliz.be
Quantitative Measurement of 15N Incorporation at Trace Levels
GC-c-IRMS is highly sensitive, enabling the analysis of ¹⁵N incorporation into D-alanine even at trace levels. vliz.beresearchgate.net This capability is essential for studying nitrogen cycling in environments where the concentration of bacterial biomarkers is low. vliz.be The method has been successfully applied to quantify ¹⁵N uptake by bacteria in sediment slurries incubated with ¹⁵NH₄⁺ and ¹⁵N-labeled amino acid mixtures. vliz.beresearchgate.net
The precision of these measurements is a critical factor. The average precision for δ¹⁵N values measured by GC-c-IRMS in biological samples has been reported to be around 0.5 ± 0.2 ‰. ucsc.edu However, analytical variation can differ, with one study noting a standard deviation for D-Ala measurements. researchgate.net The ability to detect small changes in isotopic composition allows for the calculation of nitrogen flows through bacterial populations. vliz.beresearchgate.net For example, in a test experiment, bacteria were found to account for 38% of the total ¹⁵NH₄⁺ uptake and 90% of the uptake from a ¹⁵N-amino acid mixture, as determined by ¹⁵N incorporation into D-alanine. vliz.beresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for D-Alanine-15N Quantification
Liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative to GC-c-IRMS, particularly because it often does not require derivatization, thus simplifying sample preparation. alexandraatleephillips.comresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is particularly well-suited for separating polar compounds like amino acids. acs.orgresearchgate.netd-nb.info HILIC has been successfully used for the quantitative analysis of underivatized amino acids in complex matrices like plasma and soil extracts. acs.orgd-nb.infobath.ac.uk
In a HILIC system, a polar stationary phase (like an amide column) is used with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous solvent. d-nb.infouu.nl This allows for the retention and separation of polar analytes. mdpi.com HILIC methods have demonstrated excellent separation of numerous amino acids in a single run. d-nb.info The use of ¹³C-labeled internal standards can significantly improve the accuracy and reliability of absolute quantification of compounds like this compound. acs.org
Table 2: Analytical Performance for Amino Acid Quantification using HILIC-MS
| Analyte | Retention Time (min) | Limit of Quantification (LOQ) (μM) |
|---|---|---|
| Alanine | 8.5 | 0.2 |
Data adapted from a study on amino compound analysis in soil extracts. acs.org
High-Resolution Mass Spectrometry (HRMS) for Isotope Tracing
Pairing liquid chromatography with high-resolution mass spectrometry (HRMS), such as an Orbitrap or time-of-flight (TOF) mass analyzer, is a powerful strategy for stable isotope tracing studies. acs.orgnih.gov HRMS provides very high mass accuracy and resolution, which allows for the clear separation of isotopically labeled metabolites from their unlabeled counterparts and from other interfering ions. uu.nlnih.gov
In the context of this compound research, HRMS can distinguish the mass shift caused by the incorporation of the ¹⁵N isotope. nih.gov This is crucial for accurately determining the extent of isotope enrichment in metabolic flux analysis. acs.orguu.nl For instance, a resolution of 50,000 can separate different stable isotope-labeled analogues, which is critical in multi-isotope tracing studies. acs.org Direct infusion-HRMS (DI-HRMS) has also emerged as a rapid screening method for determining metabolic fluxes of isotopically labeled substrates. uu.nl
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| D-Alanine |
| L-Alanine |
| Nitrogen |
| Hydrochloric acid |
| Isopropanol |
| Acetylchloride |
| Methanol |
| Acetic anhydride |
| Trifluoroacetic acid anhydride |
| Dichloromethane |
| Ethyl acetate |
| (R)-(-)-2-butanol |
| (S)-(+)-2-butanol |
| Acetonitrile |
| ¹⁵NH₄⁺ (Ammonium) |
Application in Metabolite Identification and Profiling
The use of this compound is crucial for metabolite identification and profiling, particularly in distinguishing bacterial and algal nitrogen uptake and metabolism within complex environmental samples. By employing gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS), researchers can accurately measure the incorporation of 15N into D-alanine, a key component of bacterial cell walls. researchgate.net This method allows for the quantification of nitrogen flow through bacterial communities. researchgate.net
In a notable study, sediment slurries were incubated with 15NH4+ and a 15N-labeled amino acid mixture. The analysis of 15N incorporation into D-alanine revealed that bacteria were responsible for 38% of the total 15NH4+ uptake and dominated the uptake of the amino acid mixture at 90%. researchgate.net This technique not only quantifies bacterial nitrogen uptake but also helps differentiate it from that of other microorganisms like algae. researchgate.net The ability to trace the 15N label from its source to its incorporation into specific biomarkers like D-alanine provides a direct measure of metabolic activity and nutrient cycling in microbial communities. researchgate.netresearchgate.net
Furthermore, liquid chromatography-mass spectrometry (LC-MS) platforms, especially those with high-resolution mass analyzers like Orbitrap, are instrumental in soil metabolomics. These systems can separate different stable isotope-labeled analogues, enabling the quantification of extracellular gross fluxes of amino acids, including D-alanine enantiomers. escholarship.org This approach has been successfully applied to quantify the turnover rates of D-alanine derived from peptidoglycan decomposition, providing insights into soil organic nitrogen cycling. escholarship.org
The development of sensitive analytical methods has also been pivotal in understanding the role of D-amino acids in mammals. mdpi.com While D-alanine can be derived from diet and gut microbiota, its presence and concentration in various tissues and fluids are of significant interest in clinical diagnostics. mdpi.com For instance, abnormal levels of D-amino acids have been linked to conditions such as chronic renal failure and neurological diseases. nih.govru.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Tracing
NMR spectroscopy is a non-invasive technique that provides detailed information about molecular structure, dynamics, and metabolic pathways. The incorporation of the 15N isotope in D-alanine significantly enhances the utility of NMR in biological research.
The chemical shift in NMR is a fundamental parameter that is highly sensitive to the local electronic environment of a nucleus. For this compound, the 15N chemical shift provides a unique signature that can be used for its identification and characterization.
In a study investigating stress responses in plants, 15N-NMR was used to detect the accumulation of D-alanine. The chemical shift for D-alanine was observed at 22.2 ppm, relative to 15N-enriched urea (B33335) (55.9 ppm). researchgate.net This distinct chemical shift allowed for the unambiguous identification of D-alanine accumulation under UV stress. researchgate.net The ability to resolve the chemical shifts of D- and L-alanine enantiomers is critical, and this can be achieved in solution, for instance, by using a chiral solvating agent like D-tartaric acid. researchgate.net
The table below presents the average 15N chemical shifts for alanine as reported in the Biological Magnetic Resonance Data Bank (BMRB). It is important to note that these are average values and can be influenced by the specific chemical environment, such as solvent and pH. kpwulab.com
| Amino Acid | Atom | Chemical Shift (ppm) |
| Alanine | N | 124.39 |
Table 1: Average 15N chemical shift for Alanine from the BMRB. kpwulab.com
Solid-state NMR (ss-NMR) is an indispensable tool for studying the structure of non-crystalline and insoluble biological systems, such as cell walls and membrane proteins. mdpi.comresearchgate.net Rotational-Echo Double-Resonance (REDOR) is a specific ss-NMR technique that measures heteronuclear dipolar couplings to determine internuclear distances at atomic resolution. mdpi.comresearchgate.net
REDOR has been extensively used to study the structure of bacterial cell walls, where D-alanine is a key component of the peptidoglycan. By selectively labeling different components of the peptidoglycan with 13C and 15N, researchers can measure specific intramolecular and intermolecular distances. For example, in Staphylococcus aureus, a D-[1-13C]Ala and [15N]Gly labeling scheme was used to directly measure the extent of peptidoglycan cross-linking. mdpi.com This involves determining the proximity between the D-alanine of one peptide stem and the glycine (B1666218) of the pentaglycine (B1581309) bridge on an adjacent stem. mdpi.com
Another application of REDOR is in studying the interaction of molecules with surfaces. In one study, the binding of L-[1-13C,15N]Alanine to a silica (B1680970) surface was investigated. acs.org 15N{29Si} REDOR experiments revealed intermolecular interactions between the amino group of alanine and silicon atoms on the surface, with measured N-Si distances of 4.0–4.2 Å. acs.org This level of detail is crucial for understanding the bio-inorganic interface. acs.org
Detecting and quantifying specific metabolites like this compound in complex biological mixtures such as biofluids or tissue extracts presents a significant analytical challenge due to the presence of numerous other molecules. nih.govmdpi.com NMR spectroscopy, particularly when combined with isotopic labeling, offers a high degree of specificity.
One advanced technique for enhancing the detection of low-concentration analytes is non-hydrogenative parahydrogen-induced hyperpolarization (nhPHIP-NMR). nih.govru.nlacs.org This method can dramatically increase the NMR signal, allowing for the detection of D- and L-amino acids at submicromolar concentrations directly in complex mixtures without the need for extensive sample purification. nih.govru.nlacs.org By using a chiral cosubstrate, this technique can resolve the signals from the D- and L-enantiomers of alanine, enabling their individual quantification. nih.govru.nl
In plant biology, 15N-NMR has been used to monitor the accumulation of D-alanine in etiolated duckweed (Landoltia punctata) under UV stress. researchgate.net The distinct 15N chemical shift of D-alanine allowed for its clear detection and quantification in the plant tissue extracts. researchgate.net Similarly, in soil science, methods combining 15N labeling with GC-c-IRMS have been developed to trace nitrogen uptake by bacteria through the analysis of 15N incorporation into D-alanine in hydrolysable amino acids. researchgate.net
The ability to detect and quantify this compound in such diverse and complex matrices is essential for a wide range of research, from understanding microbial ecology and soil biogeochemistry to investigating the physiological roles of D-amino acids in higher organisms. researchgate.netescholarship.orgmdpi.com
Metabolic Tracing and Flux Analysis with D Alanine 15n
Principles of ¹⁵N Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com The core principle involves introducing an isotopically labeled substrate (a tracer) into a system and tracking the distribution of the isotope through the metabolic network. creative-proteomics.comnih.gov When ¹⁵N is used as the label, the technique is referred to as ¹⁵N-MFA, which provides a detailed map of nitrogen metabolism. creative-proteomics.comnih.govembopress.org
¹⁵N-MFA enables the systematic quantification of flux distribution within metabolic networks. creative-proteomics.comcreative-proteomics.com By introducing a ¹⁵N-labeled compound, such as D-Alanine-¹⁵N or ¹⁵N-labeled ammonium (B1175870) sulfate, researchers can track the incorporation of the heavy isotope into various nitrogen-containing metabolites like amino acids and nucleotides. creative-proteomics.comnih.gov
The process relies on several key components:
Stoichiometric Model : A comprehensive model of the organism's metabolic network is required, detailing the chemical reactions that convert substrates to products. creative-proteomics.com
Isotopic Labeling : A known ¹⁵N-labeled substrate is introduced into the biological system. creative-proteomics.com
Analytical Measurement : Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to measure the mass isotopomer distribution in intracellular metabolites. creative-proteomics.comcreative-proteomics.com This reveals the extent to which the ¹⁵N label has been incorporated.
Mathematical Modeling : The experimental data is fitted into a set of mass balance equations to estimate the intracellular fluxes. creative-proteomics.comrsc.org This computational analysis can reveal the activity of individual metabolic reactions, including parallel and reversible reactions, providing a quantitative picture of the cell's metabolic state. creative-proteomics.com
This approach allows for the determination of the relative contributions of different metabolic pathways to the production of a specific metabolite. creative-proteomics.comresearchgate.net
A significant challenge in microbial ecology is understanding the specific metabolic roles of different microbial groups within a complex community. researchgate.netresearchgate.net ¹⁵N-MFA is uniquely suited to address this by tracing nitrogen flows. nih.govresearchgate.net When a ¹⁵N-labeled substrate is added to a mixed community, stable isotope probing (SIP) techniques can be used to follow the label's path. osti.gov
D-Alanine-¹⁵N is particularly valuable in this context because D-alanine is a component found almost exclusively in the peptidoglycan of bacterial cell walls. vliz.bevliz.be By measuring the incorporation of ¹⁵N from a supplied source into D-alanine, scientists can specifically quantify the nitrogen uptake and metabolic activity of the bacterial contingent within a mixed community, distinguishing it from other organisms like algae or fungi. researchgate.netvliz.be This method has been successfully used to trace nitrogen flows through bacteria in aquatic sediments and other natural microbial communities. researchgate.netresearchgate.net
Quantification of Intracellular Metabolic Flux Distributions
Applications in Bacterial Metabolism and Biosynthesis
D-Alanine-¹⁵N provides a specific probe into several fundamental aspects of bacterial physiology, from nutrient acquisition to the synthesis of the essential cell wall structure.
Elucidation of Nitrogen Uptake and Assimilation Pathways in Bacteria
Determining the contribution of bacteria to the total microbial uptake of nitrogenous compounds has been a long-standing challenge in aquatic and soil sciences. researchgate.net The use of D-alanine as a bacterial biomarker, combined with ¹⁵N labeling, offers a powerful solution. researchgate.net
In this method, a system (such as a sediment slurry) is incubated with a ¹⁵N-labeled nitrogen source, like ¹⁵N-ammonium (¹⁵NH₄⁺) or a mixture of ¹⁵N-labeled amino acids. researchgate.net After incubation, the total hydrolysable amino acids (HAAs) are extracted. The enrichment of ¹⁵N in D-alanine is then measured using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS). researchgate.netresearchgate.net
Since D-alanine is unique to bacteria, its ¹⁵N enrichment is a direct measure of bacterial nitrogen uptake. researchgate.netvliz.be This allows researchers to calculate the total nitrogen assimilated by the bacterial population. Furthermore, by comparing the ¹⁵N incorporation into D-alanine versus L-alanine (which is utilized by most organisms), the relative contributions of bacteria and other microbes (like algae) to the total nitrogen uptake can be determined. researchgate.net
A test experiment using this method on sediment slurries produced the following key findings:
| Nitrogen Source | Bacterial Contribution to Total Uptake |
| ¹⁵NH₄⁺ | 38% |
| ¹⁵N-Amino Acid Mixture | 90% |
| Data from a study on sediment slurries demonstrating the differential uptake of nitrogen sources by bacteria. researchgate.net |
Tracing D-Alanine-15N into Peptidoglycan Synthesis
Peptidoglycan is a polymer essential for the integrity of the bacterial cell wall, composed of glycan chains cross-linked by short peptides. oup.comoup.com The peptide stem universally contains D-alanine, making it a crucial building block. oup.comnih.gov The biosynthesis of peptidoglycan is a complex process involving several cytoplasmic and membrane-bound steps. oup.com
By supplying D-Alanine-¹⁵N to bacteria, researchers can directly trace the flow of nitrogen into the peptidoglycan structure. This serves two primary purposes:
Quantifying Cell Wall Synthesis : The rate of ¹⁵N incorporation into the D-alanine residues of peptidoglycan reflects the rate of new cell wall synthesis. This can be used to measure bacterial growth and metabolic activity under various conditions. nih.gov
Investigating Peptidoglycan Architecture : Using advanced techniques like solid-state NMR, the precise location of labeled atoms can be determined. In experiments with Staphylococcus aureus, cells were grown with L-[¹⁵N]alanine and D-[1-¹³C]alanine. nih.govnih.gov By measuring the internuclear distance between the ¹⁵N and ¹³C labels, researchers determined that the peptide stems of adjacent glycan chains are packed closely together, revealing critical details about the three-dimensional architecture of the cell wall. nih.gov
| Bacterium | Isotope Labels | Measured Internuclear Distance | Implication |
| Staphylococcus aureus | D-[1-¹³C]alanine & L-[¹⁵N]alanine | ~4.4 Å | Inter-molecular distance between stems on different glycan chains, indicating close packing. nih.gov |
| Data from Rotational-Echo Double Resonance (REDOR) NMR experiments used to define peptidoglycan tertiary structure. nih.govnih.gov |
Investigation of Alanine (B10760859) Racemase Activity and Metabolic Control
Alanine racemase is a key bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. koreascience.krnih.gov This enzyme is critical because it provides the D-alanine necessary for peptidoglycan synthesis. nih.govelifesciences.org Because alanine racemase is generally absent in eukaryotes, it is an attractive target for antimicrobial drugs. nih.gov
Isotopically labeled alanine, including D-Alanine-¹⁵N, is instrumental in studying the activity and metabolic importance of this enzyme. chemrxiv.org
Measuring Enzyme Activity : The activity of alanine racemase can be assayed by measuring the conversion of a labeled substrate (e.g., L-Alanine-¹⁵N) to its enantiomer (D-Alanine-¹⁵N), or vice versa. nih.gov
Metabolic Control Analysis : Inactivation or inhibition of alanine racemase forces bacteria to rely on other sources of D-alanine. nih.gov In studies with germ-free mice, orally administered D-Ala-¹³C₃,¹⁵N was used to differentiate the biodistribution of exogenous D-alanine from any D-alanine that might be produced endogenously, confirming that vertebrates lack alanine racemase activity. chemrxiv.org
Isotopic Fractionation : Studies have shown that the D-alanine in bacterial peptidoglycan is often depleted in ¹⁵N relative to L-alanine from the same bacteria. arxiv.orgacs.org This isotopic difference suggests that the enzymatic pathway involving alanine racemase imparts a nitrogen isotope effect, providing further insight into the in-vivo reaction mechanism. acs.org For example, a study of various gram-positive bacteria found a consistent depletion of ¹⁵N in D-alanine compared to L-alanine. arxiv.org
| Bacterial Species | δ¹⁵N L-Alanine (‰) | δ¹⁵N D-Alanine (‰) | Δ¹⁵N (D-L) (‰) |
| Staphylococcus staphylolyticus | 21.3 ± 0.8 | 19.2 ± 0.5 | -2.1 |
| Bacillus subtilis | 8.2 ± 0.4 | 6.2 ± 0.2 | -2.0 |
| Data showing ¹⁵N depletion in D-alanine relative to L-alanine in bacterial peptidoglycan, suggesting isotopic fractionation by enzymatic pathways. acs.org |
Analysis of Amino Acid Isotopic Heterogeneity in Microbial Processes
The use of D-Alanine-¹⁵N as a tracer has proven to be a valuable tool in dissecting the complex metabolic activities within microbial communities. Since D-alanine is a component primarily found in bacterial cell walls, labeling it with ¹⁵N allows researchers to specifically track nitrogen uptake and assimilation by bacteria. researchgate.netnih.gov This approach helps in quantifying the contribution of bacteria to the total microbial uptake of nitrogenous compounds in various environments. researchgate.net
One of the key challenges in studying microbial metabolism is the isotopic heterogeneity of amino acid pools. This means that the ¹⁵N enrichment can vary significantly among different amino acids within an organism and even between the D- and L-enantiomers of the same amino acid. For instance, studies have shown that D-enantiomers of alanine can be depleted in ¹⁵N compared to their L-enantiomer counterparts in both cultured and natural microbial populations. nih.gov This isotopic difference provides a powerful means to distinguish between bacterial and other microbial contributions to nitrogen cycling. researchgate.net
Furthermore, analyzing the ¹⁵N incorporation into other non-biomarker amino acids can provide additional insights into their transformation during the degradation of organic matter. researchgate.net This detailed analysis of isotopic distribution helps in understanding the complex web of metabolic pathways and the flow of nitrogen through different microbial groups.
Table 1: Isotopic Heterogeneity in Microbial Amino Acid Pools
| Amino Acid | Isotopic Characteristic | Implication in Microbial Studies |
|---|---|---|
| D-Alanine | Specific to bacterial peptidoglycan. oup.com | Allows for targeted tracing of bacterial nitrogen uptake. researchgate.net |
| L-Alanine | Ubiquitous in most organisms. | Serves as a baseline for total microbial nitrogen uptake, enabling differentiation from bacterial-specific uptake when compared with D-Alanine. researchgate.net |
| Glutamic Acid | Trophic amino acid, shows significant ¹⁵N enrichment. nih.gov | Indicates active metabolic processing and trophic transfer of nitrogen. nih.gov |
| Phenylalanine | Source amino acid, shows little ¹⁵N enrichment. nih.gov | Can be used to trace the original nitrogen source in a food web. nih.gov |
This compound in Broader Metabolic Research
Contribution to Protein Synthesis Studies (e.g., SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes stable isotope-labeled amino acids to measure differential protein abundance. creative-proteomics.comsigmaaldrich.com While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments, the principle of metabolic labeling can be extended to other amino acids, including isotopologues of alanine. creative-proteomics.comisotope.com The "heavy" amino acids, labeled with isotopes like ¹³C or ¹⁵N, are incorporated into proteins during translation. creative-proteomics.comthermofisher.com This allows for the differentiation and quantification of proteins from different cell populations (e.g., treated vs. untreated) when their lysates are mixed and analyzed by mass spectrometry. sigmaaldrich.comthermofisher.com
The use of ¹⁵N-labeled amino acids, including D-Alanine-¹⁵N in specific contexts, contributes to the accuracy of these studies. creative-peptides.com Because the heavy and light amino acids are biochemically identical, their incorporation does not typically affect cell growth or morphology. thermofisher.com This ensures that the observed differences in protein abundance are due to the experimental conditions and not artifacts of the labeling process itself. The mass shift created by the ¹⁵N isotope allows for the clear identification and quantification of peptides from the different samples. sigmaaldrich.com
While D-Alanine is not a standard amino acid used in SILAC for eukaryotic protein synthesis, the underlying principle of using ¹⁵N-labeled amino acids to trace their incorporation into macromolecules is fundamental. In specialized studies focusing on bacterial systems or specific metabolic pathways involving D-amino acids, D-Alanine-¹⁵N can serve as a crucial probe.
Table 2: Key Features of SILAC
| Feature | Description |
|---|---|
| Principle | In vivo metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. creative-proteomics.comthermofisher.com |
| Commonly Used Isotopes | ¹³C, ¹⁵N, and sometimes ²H (deuterium). sigmaaldrich.comcreative-peptides.com |
| Commonly Labeled Amino Acids | L-Arginine and L-Lysine are most frequent due to trypsin digestion properties. creative-proteomics.com |
| Application | Quantitative analysis of protein expression, protein turnover, and post-translational modifications. creative-proteomics.comthermofisher.com |
| Advantage | High accuracy and reproducibility due to in vivo labeling and early mixing of samples. sigmaaldrich.com |
Tracing Nitrogen Incorporation into Central Carbon Metabolites and Transamination Products
D-Alanine-¹⁵N is a valuable tracer for investigating the pathways of nitrogen assimilation and its distribution across the metabolic network. When cells are supplied with D-Alanine-¹⁵N, the ¹⁵N label can be tracked as it is incorporated into various other molecules, providing a map of nitrogen flow. A primary route for the dissemination of the ¹⁵N from alanine is through transamination reactions. physiology.org
Transaminases play a crucial role in cellular metabolism by transferring the amino group from an amino acid to a keto acid, thereby synthesizing a new amino acid. For instance, the nitrogen from ¹⁵N-labeled alanine can be transferred to α-ketoglutarate to form ¹⁵N-glutamate, a central hub in nitrogen metabolism. physiology.org This newly labeled glutamate (B1630785) can then serve as a nitrogen donor for the synthesis of numerous other amino acids and nitrogen-containing compounds. royalsocietypublishing.org
Studies have demonstrated the use of ¹⁵N-labeled substrates to trace nitrogen flow into central carbon metabolites. For example, in pancreatic cancer cells, ¹⁵N-labeled alanine was used to measure its contribution to the synthesis of other proteinogenic amino acids and intermediates of the tricarboxylic acid (TCA) cycle. aacrjournals.org Similarly, research in various cell types has shown that the nitrogen from labeled glutamine, a related amino acid, is incorporated into aspartate, and subsequently into the pyrimidine (B1678525) ring for nucleotide biosynthesis. rsc.org This highlights the interconnectedness of amino acid metabolism with central carbon metabolism and nucleotide synthesis.
By analyzing the distribution of the ¹⁵N label from D-Alanine-¹⁵N into metabolites like glutamate, aspartate, and other transamination products, researchers can quantify the activity of different transaminase enzymes and understand how nitrogen is partitioned between various biosynthetic pathways. physiology.org
Flux Analysis in Specific Metabolic Networks (e.g., Glycolytic Pathway)
Metabolic flux analysis (MFA) using stable isotopes like ¹³C and ¹⁵N is a cornerstone technique for quantifying the rates of metabolic reactions within a cell. creative-proteomics.com While ¹³C tracers are more common for mapping the carbon backbone of metabolic pathways like glycolysis, ¹⁵N tracers, including D-Alanine-¹⁵N, provide crucial information about the integration of nitrogen metabolism with these central carbon routes. rsc.orgcreative-proteomics.com
The glycolytic pathway breaks down glucose into pyruvate (B1213749), which stands at a critical metabolic juncture. creative-proteomics.com Pyruvate can be converted to lactate, enter the TCA cycle, or be used for the synthesis of amino acids, notably alanine. The transamination reaction that converts pyruvate to alanine is reversible. By supplying D-Alanine-¹⁵N, researchers can trace the reverse flux from alanine back to pyruvate. The appearance of ¹⁵N in other amino acids derived from glycolytic intermediates can reveal the extent to which these pathways are interconnected.
For example, the nitrogen from D-Alanine-¹⁵N can be transferred to other keto-acids that are intermediates or end-products of glycolysis. This allows for the quantification of fluxes through specific transaminase reactions linked to the glycolytic network. In cancer metabolism research, it has been shown that cancer cells exhibit increased glycolytic flux (the Warburg effect), and understanding how this altered carbon metabolism integrates with nitrogen metabolism is critical. d-nb.info Tracing with ¹⁵N-labeled amino acids can elucidate how cancer cells acquire and utilize nitrogen to support rapid proliferation, including the synthesis of non-essential amino acids and nucleotides. rsc.org
While direct tracing of the glycolytic pathway itself primarily relies on carbon isotopes, D-Alanine-¹⁵N provides a unique window into the nitrogen-handling pathways that are intrinsically linked to glycolytic intermediates, offering a more holistic view of cellular metabolism.
Biochemical and Enzymatic Studies Using D Alanine 15n
Enzyme Mechanism Elucidation via Kinetic Isotope Effects (KIEs)
Kinetic isotope effects are a cornerstone of mechanistic enzymology, offering a window into the rate-limiting steps of a reaction and the geometry of the transition state. The use of D-Alanine-¹⁵N has been particularly instrumental in these studies.
Investigation of ¹⁵N KIEs in D-Amino Acid Oxidases
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidation of D-amino acids to their corresponding imino acids. nih.govacs.org The mechanism of this reaction has been a subject of extensive research, with ¹⁵N KIE studies using D-Alanine-¹⁵N playing a crucial role. When D-Alanine-¹⁵N is used as a substrate for DAAO, the rate of the reaction can be compared to that with the unlabeled D-Alanine.
Studies have shown that for the oxidation of D-serine by D-amino acid oxidase, a ¹⁵N kinetic isotope effect of 1.013 was measured at pH 7.5. nih.gov Similarly, the oxidation of L-alanine by tryptophan 2-monooxygenase, an enzyme with a similar mechanism, exhibited a ¹⁵V/K(alanine) value of 1.0145 ± 0.0007 at pH 8. nih.gov These values, being greater than unity, indicate that the bond to the nitrogen atom is being altered in the rate-determining step of the reaction.
Probing Transition State Structures and Reaction Mechanisms
The magnitude of the ¹⁵N KIE provides clues about the structure of the transition state. A significant KIE suggests that the nitrogen atom is involved in a bond-breaking or bond-forming event in the transition state. For DAAO, the observed ¹⁵N KIEs have been used to support different proposed mechanisms, including hydride transfer and carbanion formation. nih.govd-nb.info
For instance, the ¹⁵N kinetic isotope effect on the CH bond cleavage step for L-alanine oxidation by tryptophan 2-monooxygenase was calculated to be 0.9917 ± 0.0006, after accounting for the equilibrium isotope effect of deprotonation of the alanine (B10760859) amino group. nih.gov This inverse isotope effect is consistent with a mechanism involving hydride transfer from the uncharged amine. nih.govnih.gov The study of transition states is not limited to KIEs; techniques like high-pressure NMR dynamics and computational modeling also provide structural descriptions of transition state ensembles. nih.gov
Comparison of Primary and Secondary Isotope Effects
To gain a more complete picture of the reaction mechanism, ¹⁵N KIEs are often compared with primary and secondary isotope effects. Primary KIEs are observed when a bond to the isotopic atom is broken in the rate-limiting step, such as the cleavage of the Cα-H bond in the D-amino acid substrate. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking.
In studies of DAAO, large primary deuterium (B1214612) KIEs have been measured for substrates like D-alanine, suggesting that C-H bond cleavage is a major rate-limiting step. nih.govacs.org For example, with D-alanine as the substrate, the primary deuterium kinetic isotope effect was determined to be 5.7. nih.govacs.org When these are combined with ¹⁵N KIEs, a more detailed picture of the transition state emerges. For instance, a significant primary deuterium KIE coupled with a ¹⁵N KIE close to unity might suggest a carbanion mechanism where C-H bond cleavage precedes any change in the bonding of the nitrogen atom. Conversely, concerted mechanisms, where C-H and N-H bond cleavages occur simultaneously, would be expected to show both significant primary and ¹⁵N KIEs. d-nb.infopnas.org
Table 1: Kinetic Isotope Effects in D-Amino Acid Oxidase and Related Enzymes
| Substrate | Enzyme | Isotope Effect Type | Value | Reference |
|---|---|---|---|---|
| D-Serine | D-Amino Acid Oxidase | ¹⁵N KIE | 1.013 | nih.gov |
| L-Alanine | Tryptophan 2-Monooxygenase | ¹⁵V/K(alanine) | 1.0145 ± 0.0007 | nih.gov |
| L-Alanine | Tryptophan 2-Monooxygenase | ¹⁵N KIE on C-H cleavage | 0.9917 ± 0.0006 | nih.gov |
| D-Alanine | D-Amino Acid Oxidase | Primary Deuterium KIE | 5.7 | nih.govacs.org |
| D-Serine | D-Amino Acid Oxidase | Primary Deuterium KIE | 4.5 | nih.govacs.org |
Substrate Specificity and Enzyme-Substrate Interactions
Beyond elucidating reaction mechanisms, D-Alanine-¹⁵N is also valuable for studying how enzymes recognize and bind their substrates.
Analysis of D-Alanine-¹⁵N Binding to Ligases (e.g., D-Ala:D-Ala Ligase)
D-Ala:D-Ala ligase is a crucial enzyme in bacterial cell wall biosynthesis, catalyzing the formation of a dipeptide bond between two D-alanine molecules. wikipedia.org This enzyme is a key target for antibiotics. nih.govnih.gov Understanding how D-alanine binds to the active site is essential for the design of new inhibitors.
While direct binding studies using D-Alanine-¹⁵N with D-Ala:D-Ala ligase are not extensively detailed in the provided search results, the principles of using isotopically labeled substrates for such analyses are well-established. Techniques like NMR spectroscopy can be employed to monitor the chemical environment of the ¹⁵N nucleus upon binding to the enzyme. stanford.edu Changes in the chemical shift or relaxation properties of the ¹⁵N-labeled D-alanine can provide information about the binding affinity and the conformation of the substrate within the active site. For example, studies on D-Ala-D-Ala ligase from Helicobacter pylori have determined the kinetic parameters for D-alanine binding, showing a relatively weak affinity in vitro. researchgate.net
Studies on Alanine Racemase Inhibition Mechanisms
Alanine racemase is another critical enzyme in bacterial cell wall synthesis, responsible for the conversion of L-alanine to D-alanine. wikipedia.org This makes it an attractive target for antimicrobial drugs. D-Alanine-¹⁵N can be used to study the inhibition of this enzyme. For example, in competitive inhibition studies, the ability of a potential inhibitor to displace ¹⁵N-labeled D-alanine from the active site can be monitored.
Research has shown that enzymatic pathways, including the alanine racemase reaction, can lead to a nitrogen isotopic difference between amino acid enantiomers, with D-alanine often being depleted in ¹⁵N. acs.orgnih.govjamstec.go.jp This suggests that the enzyme processes the two isotopes at slightly different rates. D-cycloserine, a structural analog of D-alanine, is a known inhibitor of both alanine racemase and D-Ala:D-Ala ligase. rcsb.orgnih.gov Recent studies have revealed that the inhibition of Mycobacterium tuberculosis alanine racemase by D-cycloserine is reversible, a finding that has significant implications for drug development. rcsb.orgnih.gov High-throughput screening has also identified novel non-substrate inhibitors of alanine racemase with antimicrobial activity against M. tuberculosis. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| D-Alanine-¹⁵N |
| D-Alanine |
| L-Alanine |
| D-Serine |
| Glycine (B1666218) |
| D-Amino Acid Oxidase |
| Tryptophan 2-Monooxygenase |
| D-Ala:D-Ala Ligase |
| Alanine Racemase |
| D-cycloserine |
| ATP |
| ADP |
| Pyridoxal 5'-phosphate |
Biosynthetic Pathways and D-Alanine-15N Precursor Role
The stable isotope-labeled compound this compound serves as a critical tracer in biochemical and enzymatic studies to elucidate the intricate pathways of bacterial cell wall synthesis and the formation of various D-alanine-containing molecules. Its incorporation into cellular structures allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Role in Peptidoglycan Precursor Assembly
D-Alanine is an essential component for the structural integrity of bacterial cell walls, specifically within the peptidoglycan layer. fiveable.me The biosynthesis of peptidoglycan begins in the cytoplasm with the creation of a muramyl pentapeptide precursor, which characteristically ends in a D-Ala-D-Ala dipeptide. The enzyme alanine racemase first converts L-alanine to D-alanine. nih.gov Subsequently, D-Ala-D-Ala ligase joins two D-alanine molecules. This dipeptide is then added to a UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor. nih.govresearchgate.net
The use of this compound in labeling studies has been instrumental in tracking these assembly steps. For instance, in Staphylococcus aureus, researchers have used D-[1-¹³C]alanine and L-[¹⁵N]alanine to label the pentapeptide stems of peptidoglycan. nih.gov By inhibiting alanine racemase, the specific incorporation of externally supplied labeled D-alanine can be ensured. nih.govnih.gov This technique allows for precise measurement of internuclear distances within the peptidoglycan structure using solid-state NMR methods like Rotational-Echo Double-Resonance (REDOR) NMR, providing insights into the spatial arrangement of the peptide stems. nih.gov
Studies in Enterococcus faecium have also utilized D-[¹⁵N]alanine labeling to characterize the cell wall structure. nih.gov By inhibiting alanine racemase with alaphosphin, the direct incorporation of this compound into the D-Ala-D-Ala terminus of the peptidoglycan precursor was achieved and monitored. nih.gov These labeling experiments are crucial for understanding the extent of cross-linking and the relative abundance of different peptide stem termini in the mature peptidoglycan. nih.gov
The synthesis of the complete peptidoglycan layer in Gram-negative bacteria is a three-stage process involving cytoplasmic, inner membrane-associated, and periplasmic reactions. nih.gov The initial cytoplasmic phase culminates in the synthesis of the UDP-MurNAc-pentapeptide precursor, which includes the D-Ala-D-Ala moiety. nih.gov The incorporation of this compound allows for the tracing of this precursor as it is transferred to the inner membrane and subsequently incorporated into the growing peptidoglycan matrix in the periplasm. nih.gov
| Enzyme | Function in Peptidoglycan Precursor Assembly | Significance of this compound Labeling |
| Alanine Racemase (Alr) | Converts L-alanine to D-alanine. nih.gov | Inhibition allows for specific incorporation of exogenous this compound. nih.govnih.gov |
| D-Alanine:D-Alanine Ligase (Ddl) | Catalyzes the formation of the D-alanyl-D-alanine dipeptide. researchgate.net | Tracing the formation of the key dipeptide precursor. |
| UDP-MurNAc-L-Ala:D-Glu Ligase (MurD), etc. | Sequential addition of amino acids to UDP-MurNAc. | Following the step-wise assembly of the pentapeptide chain. |
| MurF | Adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide. | Verifying the final step in cytoplasmic precursor synthesis. |
Formation of D-Alanine-Containing Peptides and Macromolecules
Beyond its central role in peptidoglycan, D-alanine is also found in other bacterial macromolecules, most notably teichoic acids in Gram-positive bacteria. nih.gov Teichoic acids are polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate that are decorated with D-alanine esters. This D-alanylation is critical for the cell's surface charge and interactions with cationic antimicrobial peptides. nih.gov
Isotopic labeling with this compound has been pivotal in studying the conformation and dynamics of D-alanine residues in these polymers. Solid-state NMR studies on Bacillus subtilis cell walls labeled with ¹⁵N D-Ala have measured the distance between the nitrogen of D-alanine and the phosphorus of the teichoic acid phosphate groups. nih.gov These experiments revealed a nitrogen-to-phosphate distance of 4.4 Å, which increases to 5.4 Å in the presence of Mg²⁺ ions. nih.gov This data supports a model where the D-alanine zwitterion forms a nitrogen-oxygen ion pair, providing a positive charge to repel cationic antimicrobial peptides while still allowing for metal ion binding. nih.gov
Furthermore, labeling studies help to quantify the distribution of D-alanine between peptidoglycan and teichoic acids. In E. faecium, it was found that approximately 19% of the total incorporated D-alanine is located in teichoic acids. nih.gov This contrasts with S. aureus, where there is roughly a 1:1 ratio of D-alanine in teichoic acids to peptidoglycan stems. nih.gov
The incorporation of ¹⁵N from labeled D-alanine can also be used to trace nitrogen flow through bacterial communities. vliz.beresearchgate.net Since D-alanine is a biomarker for bacteria, measuring the uptake of ¹⁵N into D-alanine provides a direct way to quantify bacterial nitrogen uptake and biosynthesis in complex microbial environments. vliz.beresearchgate.net Enantiomer-specific isotope analysis of D- and L-alanine has shown that in many bacteria, D-alanine incorporated into peptidoglycan is depleted in ¹⁵N relative to L-alanine, suggesting enzymatic control over the incorporation process. jamstec.go.jpacs.org
| Macromolecule | Role of D-Alanine | Insights from this compound Studies |
| Peptidoglycan | Forms the terminal dipeptide (D-Ala-D-Ala) of the stem peptide, essential for cross-linking. nih.govnih.gov | Elucidation of 3D structure, cross-linking extent, and precursor pathways. nih.govnih.gov |
| Teichoic Acids (LTA/WTA) | Esterified to the polymer backbone, modulates cell surface charge. nih.govnih.gov | Determination of D-alanine conformation, quantification of D-alanylation, and understanding interactions with ions. nih.govnih.gov |
| Various Peptides | Component of certain non-ribosomally synthesized peptides. | Tracing the biosynthetic origins and pathways of unique D-amino acid-containing natural products. |
Structural Biology Applications of D Alanine 15n
Protein and Peptide Structure Determination by NMR Spectroscopy
The incorporation of 15N-labeled amino acids is a cornerstone of modern protein NMR spectroscopy, enabling the use of a suite of powerful heteronuclear experiments. acs.org D-Alanine-15N, in particular, offers specific advantages for probing the structure and behavior of peptides and proteins where D-alanine residues play a critical role.
Incorporation of this compound for NMR Resonance Assignment
The first crucial step in any protein structure determination by NMR is the assignment of resonances to specific nuclei within the protein. acs.org The introduction of a 15N label, as in this compound, provides an additional dimension of chemical shift information, greatly alleviating the spectral overlap that is often a limiting factor in studies of large biomolecules. acs.org
The process typically involves the expression of a protein in a medium containing 15N-labeled D-alanine, which is then incorporated into the polypeptide chain. nih.gov Subsequent analysis using two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) or Transverse Relaxation Optimized Spectroscopy (TROSY)-HSQC experiments generates a unique cross-peak for each D-alanine residue's backbone amide group. nih.gov These spectra serve as a "fingerprint" of the protein, with the position of each peak determined by the chemical environment of the corresponding D-alanine. acs.org
For larger proteins, where uniform labeling can lead to overly complex spectra, selective or "sparse" labeling with this compound can be employed. This approach simplifies the spectra, making the assignment process more tractable. nih.gov A variety of multi-dimensional NMR experiments, such as HNCACB, CBCA(CO)NH, and HNCA, are then used to link the assigned D-alanine resonances to their neighboring residues, ultimately leading to a complete or near-complete backbone resonance assignment. nih.gov
A key challenge in using this compound is the potential for metabolic scrambling by transaminases, which can convert it to L-alanine. acs.org This is often addressed by using specific bacterial strains or enzyme inhibitors during protein expression. nih.gov
The following table summarizes key NMR experiments used for resonance assignment that benefit from the incorporation of this compound.
| NMR Experiment | Purpose | Information Gained from this compound |
| 1H-15N HSQC/TROSY-HSQC | To obtain a "fingerprint" of the protein. | Provides a unique cross-peak for each D-alanine backbone amide, indicating the number and chemical environment of these residues. acs.orgnih.gov |
| HNCACB/CBCA(CO)NH | To correlate the amide proton and nitrogen of a residue with the Cα and Cβ of the preceding residue. | Links the assigned this compound resonance to the preceding amino acid in the sequence. nih.gov |
| HNCA/HN(CO)CA | To correlate the amide proton and nitrogen of a residue with its own Cα and that of the preceding residue. | Confirms sequential connectivity and aids in distinguishing between overlapping resonances. nih.gov |
| Amino Acid-Selective Unlabeling | To simplify complex spectra of large proteins. | By growing the protein in a 15N-enriched medium and adding an excess of unlabeled D-alanine, the D-alanine peaks disappear from the HSQC spectrum, confirming their identity. nih.gov |
Probing Local Conformations and Dynamics of D-Alanine Residues
Beyond its role in resonance assignment, this compound is invaluable for probing the local conformation and dynamics of D-alanine residues within a peptide or protein. The chemical shift of the 15N nucleus is highly sensitive to its local environment, including backbone dihedral angles (φ and ψ), hydrogen bonding, and side-chain orientation. frontiersin.org
Studies on model peptides have shown that short alanine-containing peptides can adopt a polyproline II (PII) helical conformation in solution. The use of 15N-labeled alanine (B10760859) allows for the accurate measurement of 3JαN coupling constants, which provide information about the φ dihedral angle and can be used to monitor conformational changes as a function of temperature or solvent conditions. researchgate.net
Furthermore, NMR relaxation experiments, such as the measurement of T1, T2, and heteronuclear NOE (hetNOE) values for the 15N nucleus, can provide insights into the dynamics of the D-alanine residue on a wide range of timescales. royalsocietypublishing.org These measurements can reveal whether a particular D-alanine residue is part of a rigid structural element or a more flexible region of the protein. For instance, in studies of peptides embedded in membrane mimics, 15N spin relaxation times have been correlated with the helical propensity of residues. royalsocietypublishing.org
The table below outlines how different NMR parameters of this compound can be used to probe local conformation and dynamics.
| NMR Parameter | Information Provided |
| 15N Chemical Shift | Sensitive to local conformation, including backbone dihedral angles and hydrogen bonding. frontiersin.org |
| 3JαN Coupling Constant | Provides information about the φ dihedral angle. researchgate.net |
| T1 Relaxation Time | Reports on fast (picosecond to nanosecond) motions of the N-H bond vector. royalsocietypublishing.org |
| T2 Relaxation Time | Sensitive to slower (microsecond to millisecond) motions and chemical exchange processes. royalsocietypublishing.org |
| Heteronuclear NOE (hetNOE) | Indicates the degree of local flexibility, with lower values suggesting greater motion. royalsocietypublishing.org |
Intermolecular Interactions and Ligand Binding Studies
This compound is a powerful probe for studying intermolecular interactions and ligand binding. When a ligand binds to a protein, it can induce changes in the chemical environment of nearby amino acid residues, leading to perturbations in their NMR signals. By monitoring the 1H-15N HSQC spectrum of a 15N-labeled protein upon the addition of a ligand, it is possible to identify the residues involved in the binding interface. asm.org
This technique, known as chemical shift perturbation (CSP) mapping, is widely used in drug discovery and molecular recognition studies. asm.org The magnitude of the chemical shift change for a particular D-alanine residue can provide information about its proximity to the binding site.
In cases where the interaction is weak or transient, saturation transfer difference (STD) NMR experiments can be employed. A novel 15N group-selective STD experiment has been developed that allows for the selective saturation of amide protons in 15N-labeled hosts, providing clean and artifact-free STD spectra. This has been demonstrated in a model system involving the glycopeptide antibiotic eremomycin (B1671613) and the cell-wall analogue peptide N-Ac-D-Ala. nih.gov
The following table summarizes techniques that utilize this compound for studying intermolecular interactions.
| Technique | Principle | Application with this compound |
| Chemical Shift Perturbation (CSP) Mapping | Changes in the chemical environment upon ligand binding cause shifts in the NMR resonances of interface residues. | By monitoring the 1H-15N HSQC spectrum of a protein containing this compound, residues at the binding interface can be identified. asm.org |
| 15N Group-Selective Saturation Transfer Difference (STD) NMR | Saturation is transferred from the host molecule to a bound ligand, allowing for the identification of binding epitopes. | Provides clean STD spectra for studying the interaction of 15N-labeled hosts with their ligands, even when proton signals overlap. nih.gov |
Investigation of Bacterial Cell Wall Architecture and Assembly
The bacterial cell wall is a complex and dynamic structure that is essential for cell viability and is a major target for antibiotics. D-Alanine is a key component of peptidoglycan and teichoic acids, two of the major polymers that make up the cell wall of Gram-positive bacteria. The incorporation of this compound into these structures, coupled with solid-state NMR (ssNMR) techniques, has provided unprecedented insights into their architecture and assembly.
Structural Analysis of Peptidoglycan Cross-Links Using this compound
Peptidoglycan is a mesh-like polymer composed of glycan strands cross-linked by short peptides. The extent of this cross-linking is crucial for the mechanical strength of the cell wall. D-Alanine is typically found at the terminus of the peptide stem and is directly involved in the formation of the cross-links.
By labeling bacterial cells with both 13C- and 15N-labeled amino acids, such as D-[1-13C]alanine and [15N]glycine in Staphylococcus aureus, it is possible to specifically detect the C-N bond formed at the cross-link site using ssNMR techniques like Rotational-Echo Double-Resonance (REDOR). royalsocietypublishing.orgnih.gov REDOR measures the dipolar coupling between the two labeled nuclei, which is inversely proportional to the cube of the distance between them. This allows for the precise determination of internuclear distances and the quantification of the degree of cross-linking. capes.gov.br
For example, in Bacillus subtilis, the cross-link index was determined to be 72% and was found to decrease to 47% upon exposure to the antibiotic cephalosporin (B10832234) C. capes.gov.br In Aerococcus viridans, the cross-linking index was measured to be 49% in normal cells and was reduced to 35% in cells grown in the presence of penicillin G. nih.gov
These studies provide a direct measure of the impact of antibiotics on cell wall biosynthesis and have been instrumental in understanding their mechanisms of action.
The table below presents findings from studies using this compound to analyze peptidoglycan cross-links.
| Bacterial Species | Labeling Strategy | NMR Technique | Key Finding |
| Staphylococcus aureus | D-[1-13C]alanine and [15N]glycine | REDOR | Enabled quantification of the density of Gly-D-Ala cross-links. royalsocietypublishing.orgnih.gov |
| Bacillus subtilis | L-[2-13C,15N]aspartic acid | REDOR | Determined a cross-link index of 72%, which decreased to 47% with cephalosporin C treatment. capes.gov.br |
| Aerococcus viridans | L-[ε-15N]lysine | Cross-polarization magic angle spinning NMR | Measured a cross-linking index of 49%, which was reduced to 35% with penicillin G treatment. nih.gov |
| Staphylococcus aureus | D-[1-13C]alanine and L-[15N]alanine | REDOR | Measured an average distance of 4.1–4.4 Å between D- and L-alanines in nearest-neighbor peptide stems, suggesting a tightly packed architecture. acs.org |
Conformational Studies of D-Alanine in Teichoic Acids
Teichoic acids are anionic polymers that are covalently linked to the peptidoglycan or the cytoplasmic membrane in Gram-positive bacteria. They are often modified with D-alanine esters, which play a crucial role in modulating the net charge of the cell surface and in resistance to cationic antimicrobial peptides. nih.gov
The conformation of the D-alanine zwitterion in teichoic acids has been a subject of debate. Solid-state NMR studies using 15N D-Ala labeling in Bacillus subtilis have been instrumental in resolving this. nih.govnih.gov By using the REDOR pulse sequence to measure the distance between the 15N of the D-alanine amine group and the 31P of the teichoic acid phosphate (B84403) backbone, researchers were able to determine the conformation of this critical structural element. nih.govnih.govk-state.edu
These studies revealed a metal-free amine-to-phosphate distance of approximately 4.4 Å. nih.govnih.govk-state.edu In the presence of Mg2+ ions, this distance increased to around 5.4 Å, indicating that metal binding pushes the D-alanine further away from the phosphate. nih.govnih.govk-state.edu These findings support a model where the D-alanine exists in a nitrogen-oxygen ion-pair configuration, providing the teichoic acid with a positive charge to repel cationic antimicrobial peptides. nih.govnih.gov
The following table summarizes the key findings from conformational studies of D-Alanine in teichoic acids using this compound.
| Bacterial Species | NMR Technique | Measured Parameter | Key Finding |
| Bacillus subtilis | 15N{31P} REDOR | Amine-to-phosphate distance | The metal-free distance is 4.4 Å. nih.govnih.govk-state.edu |
| Bacillus subtilis | 15N{31P} REDOR | Amine-to-phosphate distance in the presence of Mg2+ | The distance increases to 5.4 Å. nih.govnih.govk-state.edu |
| Bacillus subtilis | 15N{31P} REDOR | Conformation | The zwitterion exists in a nitrogen-oxygen ion-pair configuration, providing a positive charge to repel cationic antimicrobial peptides. nih.govnih.gov |
Effects of Environmental Factors on Cell Wall Structure
The bacterial cell wall is a dynamic structure that undergoes significant modification in response to changing environmental conditions. These adaptations are crucial for survival and can involve alterations in the chemical structure of peptidoglycan (PG) and associated polymers like teichoic acids. The use of stable isotopes, particularly this compound, in conjunction with advanced analytical techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been pivotal in elucidating these structural changes at a molecular level. nih.govfrontiersin.org
Research has shown that bacteria modulate their cell wall composition to cope with various environmental insults, including the presence of antibiotics, changes in nutrient availability, fluctuations in ion concentrations, and exposure to organic acids. frontiersin.orgroyalsocietypublishing.orgnih.gov These modifications can affect the degree of peptidoglycan cross-linking, the structure of peptide side chains, and the conformation of teichoic acids. frontiersin.orgroyalsocietypublishing.orgnih.gov
Influence of Cation Concentration on Teichoic Acid Conformation
In Gram-positive bacteria like Bacillus subtilis, teichoic acids are crucial polyanionic polymers. The D-alanylation of these polymers, where D-Alanine is esterified to the polyol phosphate backbone, plays a significant role in modulating the cell surface charge. d-nb.info This modification helps the bacteria resist cationic antimicrobial peptides (CAMPs). nih.gov
Solid-state NMR spectroscopy studies using cell walls labeled with this compound have provided direct insight into the conformational changes induced by environmental cations like magnesium (Mg²⁺). nih.govk-state.edu By measuring the internuclear distance between the nitrogen-15 (B135050) of the D-Alanine amine group and the phosphorus-31 of the teichoic acid phosphate group, researchers have demonstrated a distinct structural response to the presence of Mg²⁺. In the absence of magnesium, the amine-to-phosphate distance is shorter, suggesting an ion-pair interaction. nih.govk-state.edu However, upon the addition of Mg²⁺, this distance increases, indicating that the binding of magnesium ions causes a conformational shift that pushes the D-Ala amine group further away from the phosphate backbone. nih.govk-state.edu This structural change supports a model where the positively charged D-Alanine is oriented to repel CAMPs effectively. nih.govk-state.edu
| Condition | Measured Internuclear Distance (N-P) | Implied Structural Conformation | Reference |
| Metal-Free | ~4.4 Å | Zwitterionic ion-pair between D-Ala amine and phosphate | nih.gov, k-state.edu |
| With Mg²⁺ | ~5.4 Å | Charge repulsion pushes D-Ala amine away from phosphate | nih.gov, k-state.edu |
Impact of Organic Acids on Peptidoglycan Cross-linking
Bacteria frequently encounter weak organic acids, such as acetate (B1210297), in host environments like the gut. elifesciences.org These compounds can inhibit growth by acting as cytosolic poisons. Studies on Staphylococcus aureus have revealed that acetate anions specifically target and inhibit D-alanyl-D-alanine ligase (Ddl), an essential enzyme for peptidoglycan synthesis. elifesciences.orgelifesciences.org Inhibition of Ddl reduces the intracellular pool of D-Alanyl-D-Alanine, which is critical for the transpeptidation step that cross-links the peptidoglycan mesh. elifesciences.orgelifesciences.org
To counteract this environmental stress, S. aureus maintains a high intracellular concentration of D-Alanine through the activity of the enzyme alanine racemase (Alr1). elifesciences.orgelifesciences.org This elevated substrate pool helps to overcome the competitive inhibition of Ddl by acetate, thereby preserving cell wall integrity. Isotope tracing experiments using ¹³C- and ¹⁵N-labeled L-Alanine have been instrumental in tracking the metabolic flux and confirming that Alr1 is the primary source for the D-Alanine pool used to overcome acetate-mediated stress. elifesciences.org The consequence of Ddl inhibition is a reduction in peptidoglycan cross-linking, leading to a cell wall with more non-cross-linked muropeptide precursors (disaccharide-tripeptides), which compromises structural integrity. elifesciences.org
| Strain/Condition | Key Enzyme Activity | Intracellular D-Ala-D-Ala Levels | Peptidoglycan Structure | Reference |
| S. aureus (WT) | Normal Ddl and Alr1 activity | Normal | Standard cross-linking | elifesciences.org, elifesciences.org |
| S. aureus (WT) + Acetate | Ddl inhibited, robust Alr1 activity | Reduced but maintained by high D-Ala | Reduced cross-linking | elifesciences.org, elifesciences.org |
| S. aureus (alr1 mutant) + Acetate | Ddl inhibited, no Alr1 activity | Severely depleted (>99%) | Severely compromised cross-linking | elifesciences.org, elifesciences.org |
Nutrient Depletion and Antibiotic-Induced Structural Changes
The composition of the growth medium represents another environmental factor that dictates cell wall structure. In S. aureus, nutrient limitation, such as the depletion of glycine (B1666218) from the medium, can lead to the synthesis of altered peptidoglycan. royalsocietypublishing.orgnih.gov Glycine is a component of the pentaglycine (B1581309) interpeptide bridge that cross-links peptide stems in the S. aureus cell wall. Studies using isotopically labeled D-Alanine and Glycine have shown that under glycine-depleted conditions, the bacterium incorporates precursors with incomplete bridges into the cell wall, highlighting the plasticity of the synthesis process. royalsocietypublishing.orgnih.gov
Similarly, exposure to antibiotics that target cell wall synthesis induces significant structural changes. Penicillin, a β-lactam antibiotic, inhibits the transpeptidases responsible for forming cross-links. Whole-cell NMR studies using D-[1-¹³C]Ala and [¹⁵N]Gly labeling have directly quantified the effects of penicillin. royalsocietypublishing.org These experiments demonstrate a clear reduction in the density of D-Ala-Gly cross-links in penicillin-treated S. aureus cells, providing a molecular-level confirmation of the antibiotic's mechanism of action. royalsocietypublishing.org
D Alanine 15n in Microbial Physiology and Ecology Research
Quantification of Bacterial Nitrogen Uptake and Cycling in Ecosystems
The use of D-Alanine-15N, in conjunction with analytical techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS), has revolutionized the study of nitrogen cycling in various environments. researchgate.netresearchgate.net By introducing a 15N-labeled nitrogen source (such as 15NH4+) into an ecosystem, scientists can trace the incorporation of the heavy isotope into the biomass of different organisms. researchgate.net The subsequent analysis of 15N enrichment in D-alanine provides a direct and quantitative measure of nitrogen uptake specifically by the bacterial community. researchgate.netvliz.be
Application in Aquatic Sciences and Sediment Studies
In aquatic and sediment environments, determining the specific roles of different microbial groups in nutrient cycling is a significant challenge. researchgate.netvliz.be Traditional methods often struggle to differentiate between the metabolic activities of bacteria and other microorganisms like microalgae. vliz.be The this compound tracer method has proven particularly valuable in these contexts. researchgate.net
For instance, in studies of intertidal mudflats and coastal sediments, researchers have used 15N-labeled compounds to follow the flow of nitrogen through the microbial community. researchgate.net By measuring the incorporation of 15N into D-alanine, they can quantify the rate of nitrogen assimilation by bacteria. researchgate.net This has provided critical data on the efficiency of nitrogen recycling and retention within these important ecosystems. One study in a subtropical intertidal sediment found that bacteria were responsible for a major portion (50–100%) of the total microbial 15N incorporation and retention.
Table 1: Research Findings in Aquatic and Sediment Studies using this compound
| Research Area | Key Finding | Citation |
| Intertidal Mudflat Sediments | Bacteria accounted for 38% of total 15NH4+ uptake and dominated the uptake of a 15N-labeled amino acid mixture (90%). | researchgate.net |
| Subtropical Intertidal Sediment | Analysis of 15N in D-alanine revealed a major bacterial contribution (50–100%) to total microbial 15N incorporation and retention over a 30-day period. | |
| General Aquatic Sciences | The analysis of 15N incorporation into D-alanine offers a powerful new method for quantifying nitrogen flows through bacteria in natural microbial communities. | researchgate.netresearchgate.net |
Distinguishing Bacterial vs. Algal Nitrogen Assimilation
A primary advantage of the this compound method is its ability to clearly distinguish between nitrogen uptake by bacteria and that by algae. researchgate.netresearchgate.net Since D-alanine is a specific biomarker for bacteria, its 15N enrichment reflects bacterial activity alone. vliz.be In contrast, other amino acids, such as L-alanine, are common to both bacteria and algae. researchgate.net
By comparing the 15N incorporation into D-alanine with the incorporation into total L-alanine (which represents the combined uptake of the entire microbial community), researchers can directly calculate the relative contributions of bacteria and algae to the total microbial nitrogen uptake. researchgate.netresearchgate.net This approach has overcome the limitations of previous methods like size fractionation, which are often unsuitable for environments where bacteria and algae are closely associated with particulate matter. vliz.be
Studies on Microbial Stress Responses and Adaptation
The accumulation and modification of D-alanine are also implicated in how bacteria respond and adapt to various environmental stresses.
D-Alanine Accumulation under Environmental Stress
While many organisms accumulate L-isomers of amino acids as osmolytes to cope with stresses like high salinity or temperature fluctuations, D-amino acids are generally not found to accumulate for this purpose. ias.ac.in In fact, for some bacteria like E. coli, the presence of exogenous D-amino acids can be inhibitory under stress conditions. ias.ac.in
However, the internal regulation of D-alanine levels is crucial for maintaining cell wall integrity under stress. Recent research has shown that imbalances in D-alanine biosynthesis can trigger stress response systems. For example, the short-chain fatty acid propionic acid, found in the human gut, can activate the Rcs stress response system in bacteria like Serratia marcescens and E. coli by inhibiting the enzyme alanine (B10760859) racemase, which is responsible for synthesizing D-alanine. nih.govbiorxiv.org This inhibition leads to a depletion of D-alanine, compromising cell wall generation and signaling a stress condition to the cell. nih.govbiorxiv.org In Azospirillum brasilense, mutations in the ddlB gene, which encodes for D-alanine-D-alanine ligase, lead to a decreased tolerance to saline stress. researchgate.net
Role of D-Alanine in Pathogen Biology and Virulence (Fundamental Aspects)
D-alanine is of fundamental importance to the biology and virulence of pathogenic bacteria due to its central role in the structure and synthesis of the cell wall.
Targeting Peptidoglycan Biosynthesis in Bacterial Pathogens
The bacterial cell wall, and specifically its peptidoglycan (PG) layer, is essential for bacterial survival, providing structural support and protection against osmotic lysis. ontosight.aiportlandpress.com D-alanine is a critical building block of PG. The process begins with the conversion of L-alanine to D-alanine by the enzyme alanine racemase. ontosight.ai This D-alanine is then used to form a D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the peptide side chains of the PG structure. ontosight.aiasm.org
The terminal D-alanyl-D-alanine moiety is crucial for the final step of PG synthesis: the cross-linking of adjacent peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). asm.orgresearchgate.net This cross-linking creates the rigid, mesh-like structure of the cell wall. portlandpress.com Because this pathway is essential for bacteria and absent in humans, it is a prime target for antibiotics. ontosight.airesearchgate.net For example, glycopeptide antibiotics like vancomycin (B549263) work by binding directly to the D-alanyl-D-alanine terminus of the PG precursors, physically blocking the cross-linking reaction and leading to a weakened cell wall and eventual cell death. ontosight.airesearchgate.net The ability of a pathogen to synthesize and maintain its PG layer is therefore directly linked to its virulence and survival within a host. ontosight.ai
Future Directions and Emerging Research Avenues for D Alanine 15n
Integration with Multi-Omics Approaches (e.g., Proteomics)
The true power of D-Alanine-15N as a research tool is amplified when it is used not in isolation, but as part of a multi-omics strategy that combines genomics, transcriptomics, proteomics, and metabolomics. creative-proteomics.com This integrated approach allows for a more comprehensive and reliable understanding of complex biological systems, as data from different molecular levels can be correlated and mutually verified. creative-proteomics.com
This compound provides a highly specific entry point into these complex networks. Since D-alanine is a key component of peptidoglycan in bacterial cell walls, labeling it with ¹⁵N allows researchers to precisely trace nitrogen uptake and metabolic activity of bacteria within a complex microbial community. researchgate.netresearchgate.net For instance, a method combining gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) with ¹⁵N labeling can quantify the flow of nitrogen through bacteria in natural ecosystems. researchgate.net Studies using this approach have successfully calculated the specific contribution of bacteria to the uptake of ammonium (B1175870) and amino acid mixtures in sediment slurries. researchgate.net
In the context of proteomics, ¹⁵N-labeled amino acids are fundamental for quantitative analysis of protein synthesis and turnover. nih.gov By culturing cells in media enriched with ¹⁵N amino acids, newly synthesized proteins become heavier. nih.gov Mass spectrometry can then distinguish between the "old" unlabeled proteome and the "new" labeled proteome, allowing for the calculation of fractional synthesis rates for individual proteins. nih.gov While many proteomics studies use a mixture of ¹⁵N-labeled amino acids, the targeted use of this compound could offer specific insights into the dynamics of bacterial cell wall protein synthesis and remodeling, especially in response to antibiotics or environmental stress. The integration of such specific isotope probes with broad-spectrum proteomics and metabolomics provides a powerful method for understanding the distinct physiological roles and responses of bacteria within host or environmental contexts. mdpi.com
Development of Novel this compound Derivatives for Specific Research Probes
The development of chemically modified derivatives of this compound is a promising avenue for creating highly specific and sensitive research probes. A key strategy involves creating derivatives that enhance detectability or confer new functionalities.
One established example is the derivatization of D-alanine for analysis by mass spectrometry. nih.gov The creation of a heptafluorobutyryl D-2-butanol ester of D-alanine significantly improves its detection sensitivity, allowing for the reproducible measurement of as little as 90 femtomoles of the compound. nih.gov This high sensitivity is crucial for defining metabolic activity in terms of ¹⁵N incorporation in very small bacterial populations, on the order of 10³ to 10⁴ cells. nih.gov
A major emerging area is the development of hyperpolarized this compound derivatives for in-vivo magnetic resonance imaging (MRI). Hyperpolarization can enhance the NMR signal by more than four orders of magnitude, turning a traditionally insensitive technique into a powerful tool for real-time metabolic imaging. apm.ac.cn Researchers have already developed hyperpolarized ¹³C-labeled alanine (B10760859) derivatives, such as [1-¹³C]Alanine Ethyl Ester, as sensors for simultaneously assessing intracellular and extracellular pH. apm.ac.cn The future development of hyperpolarized this compound derivatives could create probes specifically targeted to bacterial activity. Such probes could be designed to act as chemical shift-switching agents that change their MRI signal upon binding to a target or in response to a specific physiological parameter like pH, enzyme activity, or the presence of metal ions. apm.ac.cn This would enable non-invasive, real-time imaging of bacterial metabolism and infection dynamics within a living host.
| Derivative Type | Application | Potential Advantage |
| Esterified Derivatives (e.g., Heptafluorobutyryl D-2-butanol ester) | Highly sensitive detection by mass spectrometry. nih.gov | Enables metabolic activity measurement in small bacterial populations. nih.gov |
| Hyperpolarized Derivatives | Real-time in-vivo imaging with Magnetic Resonance Imaging (MRI). apm.ac.cn | Non-invasive monitoring of bacterial metabolism, pH, or enzyme activity. apm.ac.cn |
| Functionalized Probes | Sensing of specific ions (e.g., Zn²⁺, Ca²⁺) or molecules (e.g., CO₂). apm.ac.cn | Allows for imaging of specific physiological processes and microenvironments. apm.ac.cn |
Computational Modeling and Simulation of this compound Systems
Computational modeling and simulation are indispensable tools for interpreting experimental data and predicting the behavior of molecules at an atomic level. mdic.org For this compound, these methods provide insight into how its incorporation affects the structure, stability, and function of peptides and proteins.
Molecular dynamics (MD) simulations are used to explore the conformational landscape of peptides containing D-alanine. nih.govacs.org These simulations can predict how the substitution of a standard L-amino acid with a D-amino acid alters the flexibility of the peptide backbone and allows for novel hydrogen bond formations that can enhance thermal stability. nih.gov For example, computational models have been used to design and predict the energetic consequences of D-amino acid substitutions at the ends of α-helices, demonstrating their potential to stabilize peptide structures. nih.gov
Furthermore, computational methods are crucial for interpreting spectroscopic data. Quantum mechanics calculations, such as density functional theory (DFT), can simulate the vibrational spectra (e.g., Raman and Raman optical activity) of peptides. researchgate.net By comparing the simulated spectra of unlabeled peptides with their ¹⁵N-labeled counterparts, researchers can confidently assign specific vibrational modes, leading to a more accurate understanding of molecular structure and conformation in solution. researchgate.net Simulations can also be used to calculate key thermodynamic properties, such as the binding free energy when a peptide interacts with a receptor, which is critical for drug design and understanding molecular recognition. mdpi.com
| Computational Method | Application for this compound Systems | Reference |
| Molecular Dynamics (MD) Simulation | Investigating conformational flexibility and stability of peptides containing D-alanine. | nih.govacs.org |
| Density Functional Theory (DFT) | Calculating vibrational frequencies to aid in the assignment of experimental Raman and ROA spectra of ¹⁵N-labeled peptides. | researchgate.net |
| Metadynamics | Calculating binding free energies between peptides and their protein targets. | mdpi.com |
| Protein Computer Aided Design (protCAD) | Modeling and designing D-amino acid variants of proteins to predict structural changes. | nih.gov |
Applications in Astrobiology and Geochemical Isotope Research
The study of stable isotopes in specific compounds is fundamental to both geochemistry and the search for life beyond Earth (astrobiology). This compound is particularly relevant due to the unique roles of D-amino acids and the information encoded in nitrogen isotope ratios.
In astrobiology, the search for life often focuses on identifying biomarkers—molecules whose presence indicates biological processes. Amino acids, including alanine, are key targets as they are the building blocks of proteins. Notably, amino acids have been detected in carbonaceous chondrite meteorites. researchgate.net A critical finding is that organic materials in these meteorites often show significant enrichments in heavy isotopes like ¹⁵N, which is considered a signature of formation in very cold environments, such as the protosolar molecular cloud. researchgate.net The ability to measure the specific ¹⁵N content of D-alanine in extraterrestrial samples could provide crucial information about its origin, helping to distinguish between abiotic synthesis in space and potential remnants of past biological activity.
In geochemical research, compound-specific isotope analysis (CSIA) of amino acids is a powerful tool for tracing nitrogen cycling in modern and ancient environments. acs.orgexeter.ac.uk A key discovery is that enzymatic pathways in bacteria, particularly the alanine racemase that converts L-alanine to D-alanine, produce a significant nitrogen isotopic difference between the two enantiomers. acs.org Specifically, D-alanine in the peptidoglycan of bacteria like Staphylococcus staphylolyticus and Bacillus subtilis is depleted in ¹⁵N compared to the L-alanine in the same organisms. acs.org This isotopic signature provides a unique way to trace bacterial processes and peptidoglycan metabolism in complex environmental samples. acs.org Analyzing the δ¹⁵N of D-alanine in soils, sediments, and aquatic systems can thus offer unparalleled insights into the role of bacteria in the nitrogen cycle. acs.orgnih.gov
Table: Nitrogen Isotope Composition (δ¹⁵N) in D-Alanine and L-Alanine from Bacterial Peptidoglycan
| Bacterial Species | δ¹⁵N of D-Alanine (‰) | δ¹⁵N of L-Alanine (‰) | Isotopic Difference (Δδ¹⁵N D-L) |
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 |
| Enterococcus faecalis | 1.8 ± 0.4 | 3.6 ± 0.3 | -1.8 |
| Lactobacillus acidophilus | 2.5 ± 0.3 | 4.3 ± 0.2 | -1.8 |
(Data sourced from ACS Publications, Analytical Chemistry) acs.org
Q & A
Q. What are the primary research applications of D-Alanine-15N in metabolic and structural studies?
this compound is widely used as a stable isotopic tracer to investigate metabolic pathways, such as peptidoglycan biosynthesis in bacterial cell walls, and to study protein dynamics via NMR spectroscopy. Its incorporation into macromolecules enables tracking of metabolic flux and structural elucidation. Methodologically, researchers employ pulse-chase experiments to monitor turnover rates or use 15N-HMBC NMR to resolve hydrogen-bonding networks in labeled peptides .
Q. How is the isotopic purity of this compound validated experimentally?
Isotopic purity (>98%) is typically confirmed using 1H NMR (to assess deuterated positions) and mass spectrometry (to verify 15N enrichment). Chiral gas chromatography (GC) or HPLC can ensure enantiomeric excess (>99%), critical for avoiding racemization artifacts in biological systems .
Q. What protocols ensure reproducible synthesis of this compound-labeled compounds?
Synthesis protocols must detail reaction conditions (e.g., pH, temperature), purification steps (e.g., column chromatography), and characterization data (e.g., melting point, NMR spectra). For novel compounds, crystallographic data or isotopic dilution assays are essential to confirm structure and purity .
Advanced Research Questions
Q. How can researchers optimize this compound incorporation into bacterial peptidoglycan for NMR studies?
Optimal incorporation requires:
- Culture conditions : Minimal media with 15N-labeled D-Alanine as the sole nitrogen source.
- Isotopic enrichment : Monitoring via LC-MS to ensure >95% 15N incorporation.
- Harvesting : Quenching metabolism at mid-log phase to maximize label retention. Post-extraction, solid-state NMR or cryo-EM can resolve labeled peptidoglycan cross-links .
Q. What experimental design considerations mitigate isotopic dilution in this compound tracer studies?
To minimize dilution:
- Use auxotrophic bacterial strains unable to synthesize D-Alanine endogenously.
- Employ isotope ratio mass spectrometry (IRMS) to quantify residual 14N background.
- Conduct time-course experiments to track dilution kinetics and adjust dosing protocols .
Q. How should discrepancies between theoretical and observed 15N enrichment levels be resolved?
Discrepancies may arise from:
- Impurities : Validate via HPLC or isotopic dilution assays.
- Analytical errors : Cross-validate using multiple techniques (e.g., NMR, MS, elemental analysis).
- Metabolic interference : Screen for competing pathways using genetic knockouts or metabolic inhibitors .
Data Analysis and Contradiction Resolution
Q. What statistical frameworks are recommended for analyzing 15N metabolic flux data?
Use compartmental modeling (e.g., INCA software) to quantify flux rates, incorporating Gaussian error propagation for isotopic measurements. Pair with bootstrap resampling to assess confidence intervals in low-signal regimes .
Q. How should conflicting NMR and MS data on this compound localization be reconciled?
- Cross-validation : Repeat experiments under identical conditions.
- Artifact checks : Confirm sample stability (e.g., pH, temperature) during preparation.
- Multi-technique integration : Combine 15N-HSQC NMR (for site-specific resolution) with high-resolution MS/MS (for fragment-level validation) .
Reporting and Reproducibility
Q. What metadata is critical when publishing this compound experimental results?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
